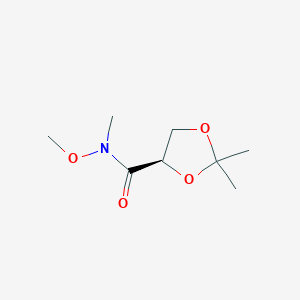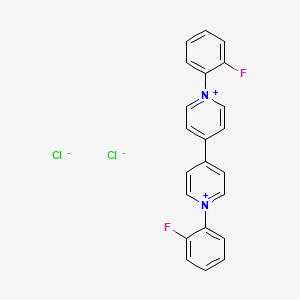
1,1'-Bis(2-fluorophenyl)-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt derivative that has garnered attention due to its unique structural and chemical properties. This compound consists of two fluorophenyl groups attached to a bipyridinium core, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is carried out between 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and a nucleophilic reagent in a mixture of ethanol and water under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.
科学研究应用
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of molecular interactions and as a probe in various biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and fluorophenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a catalyst or a biochemical probe .
相似化合物的比较
Similar Compounds
Bis(2-fluorophenyl) disulfide: This compound shares the fluorophenyl groups but differs in its core structure, which is based on a disulfide linkage.
Other Bipyridinium Salts: Compounds like methyl viologen and paraquat also feature bipyridinium cores but differ in their substituents and overall properties.
Uniqueness
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its combination of fluorophenyl groups and bipyridinium core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific molecular interactions and properties.
属性
CAS 编号 |
189639-23-4 |
|---|---|
分子式 |
C22H16Cl2F2N2 |
分子量 |
417.3 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-4-[1-(2-fluorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16F2N2.2ClH/c23-19-5-1-3-7-21(19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-8-4-2-6-20(22)24;;/h1-16H;2*1H/q+2;;/p-2 |
InChI 键 |
NXYJRGQPRUUIDZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4F)F.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




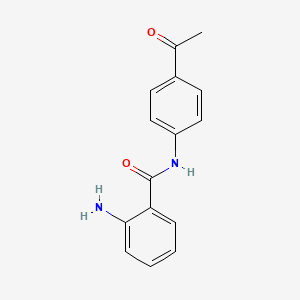
![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
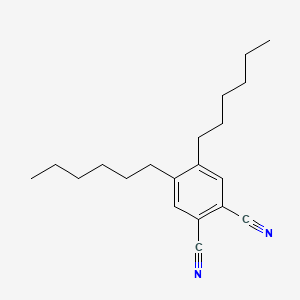
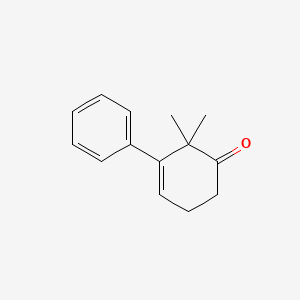
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
